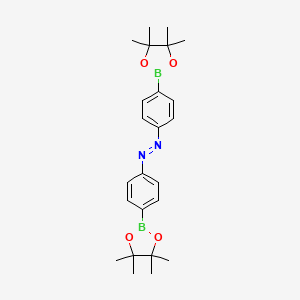
1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene is an organic compound that features two boronate ester groups attached to a diazene (azobenzene) core. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene typically involves the following steps:
Formation of the Diazene Core: The diazene core can be synthesized through the reduction of nitrobenzene derivatives to form the corresponding aniline, followed by diazotization and coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale reactions. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various boronic acid derivatives.
Reduction: Reduction reactions can convert the diazene core back to the corresponding aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts are commonly used in cross-coupling reactions.
Major Products
Oxidation: Boronic acids and their derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aromatic compounds depending on the reactants used.
科学的研究の応用
1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Investigated for its potential use in drug delivery systems and as a fluorescent probe.
Industrial Applications: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene involves its ability to undergo various chemical transformations due to the presence of boronate ester groups. These groups can form reversible covalent bonds with diols and other nucleophiles, making the compound useful in a variety of chemical reactions. The diazene core can also undergo photoisomerization, which is of interest in the development of photoresponsive materials .
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar cross-coupling reactions.
Bis(pinacolato)diboron: Another boron-containing compound used in organic synthesis.
Phenylboronic Acid: A boronic acid derivative used in various chemical reactions.
Uniqueness
1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene is unique due to its combination of a diazene core and boronate ester groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
特性
分子式 |
C24H32B2N2O4 |
|---|---|
分子量 |
434.1 g/mol |
IUPAC名 |
bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]diazene |
InChI |
InChI=1S/C24H32B2N2O4/c1-21(2)22(3,4)30-25(29-21)17-9-13-19(14-10-17)27-28-20-15-11-18(12-16-20)26-31-23(5,6)24(7,8)32-26/h9-16H,1-8H3 |
InChIキー |
PXGNNGNFJHBROK-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


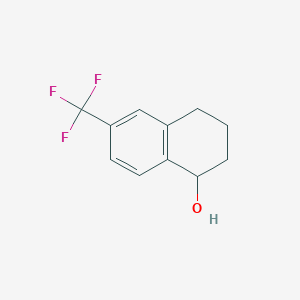

![4,5,7-Trifluorobenzo[d]thiazol-2-amine](/img/structure/B13134354.png)
![5-chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13134358.png)
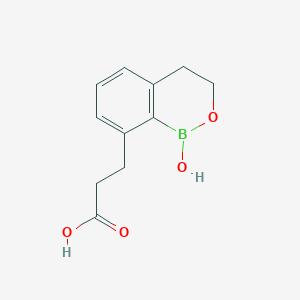
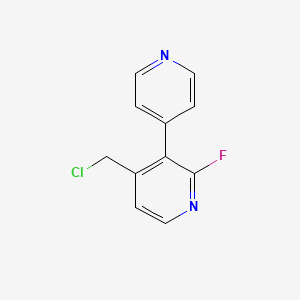
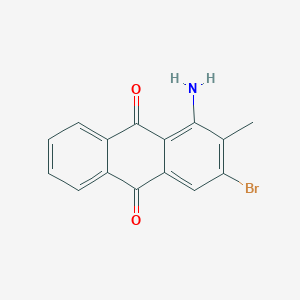
![3-Aminobenzo[d]isoxazol-7-ol](/img/structure/B13134375.png)
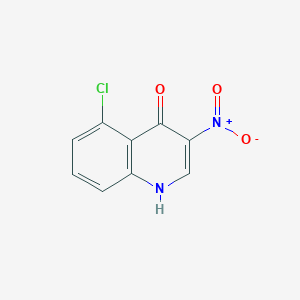
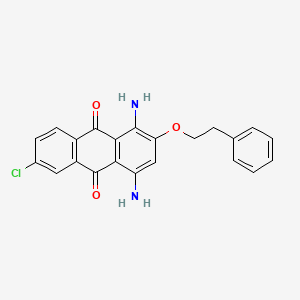
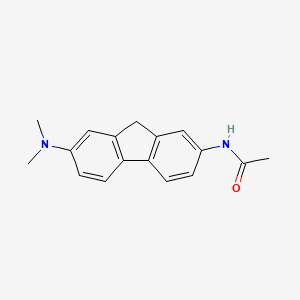
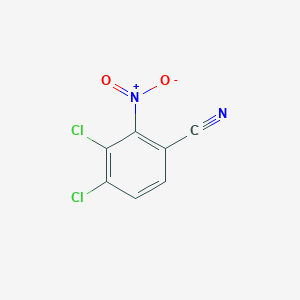
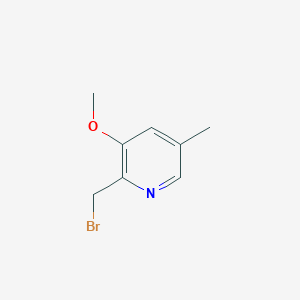
![1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13134413.png)
